molecular formula C10H7NO4 B009081 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid CAS No. 106517-64-0

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid

Cat. No. B009081
M. Wt: 205.17 g/mol
InChI Key: BJRAHWGTBUCWCY-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 5,6-methylenedioxyindole-2-carboxylate (PREPARATION 78, 4.77 g), potassium hydroxide (1.47 g), the title compound is obtained, C,H,N analysis calcd. for C10H7NO4C,58.54; H, 3.44; N, 6.83; found: C,58.27; H, 3.18; N, 6.95.
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[C:7]([C:13]([O:15]C)=[O:14])[NH:8]3)=[CH:4][C:3]=2[O:2]1.[OH-].[K+]>>[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[C:7]([C:13]([OH:15])=[O:14])[NH:8]3)=[CH:4][C:3]=2[O:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.77 g
Type
reactant
Smiles
C1OC=2C=C3C=C(NC3=CC2O1)C(=O)OC
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the general procedure of PREPARATION 63

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3C=C(NC3=CC2O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.